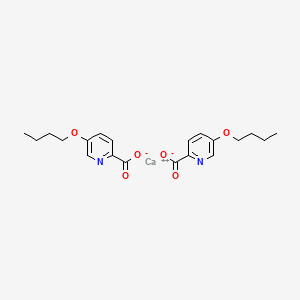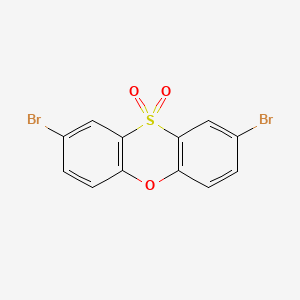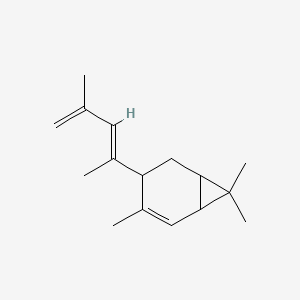
4-(1,3-Dimethyl-1,3-butadienyl)-3,7,7-trimethylbicyclo(4.1.0)hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-DIMETHYL-1,3-BUTADIENYL)-3,7,7-TRIMETHYLBICYCLO[4.1.0]HEPT-2-ENE is a complex organic compound with the molecular formula C15H24O. It is known for its unique bicyclic structure, which includes a heptane ring fused with an oxirane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-DIMETHYL-1,3-BUTADIENYL)-3,7,7-TRIMETHYLBICYCLO[4.1.0]HEPT-2-ENE typically involves the reaction of 1,3-dimethyl-1,3-butadiene with a suitable precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the bicyclic structure. The reaction conditions, such as temperature and pressure, are carefully optimized to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-DIMETHYL-1,3-BUTADIENYL)-3,7,7-TRIMETHYLBICYCLO[4.1.0]HEPT-2-ENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogens for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
4-(1,3-DIMETHYL-1,3-BUTADIENYL)-3,7,7-TRIMETHYLBICYCLO[4.1.0]HEPT-2-ENE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(1,3-DIMETHYL-1,3-BUTADIENYL)-3,7,7-TRIMETHYLBICYCLO[4.1.0]HEPT-2-ENE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of covalent or non-covalent bonds, leading to changes in the target’s function. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: Shares a similar bicyclic structure but differs in functional groups.
1,3-Dimethyl-1,3-butadiene: A precursor in the synthesis of the compound, with a simpler structure.
2,2,6-Trimethyl-7-oxabicyclo[4.1.0]heptane: Another related compound with variations in the bicyclic framework.
Uniqueness
4-(1,3-DIMETHYL-1,3-BUTADIENYL)-3,7,7-TRIMETHYLBICYCLO[4.1.0]HEPT-2-ENE stands out due to its specific combination of functional groups and bicyclic structure, which confer unique chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
94201-04-4 |
|---|---|
Molecular Formula |
C16H24 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
3,7,7-trimethyl-4-[(2E)-4-methylpenta-2,4-dien-2-yl]bicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C16H24/c1-10(2)7-11(3)13-9-15-14(8-12(13)4)16(15,5)6/h7-8,13-15H,1,9H2,2-6H3/b11-7+ |
InChI Key |
IPOZECBFFCTICQ-YRNVUSSQSA-N |
Isomeric SMILES |
CC1=CC2C(C2(C)C)CC1/C(=C/C(=C)C)/C |
Canonical SMILES |
CC1=CC2C(C2(C)C)CC1C(=CC(=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


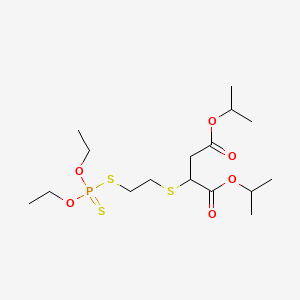
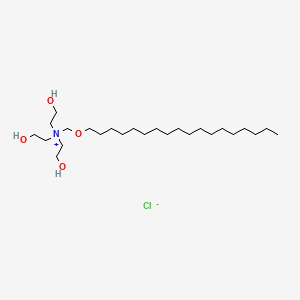
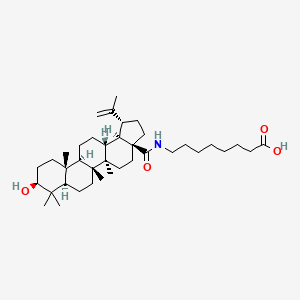
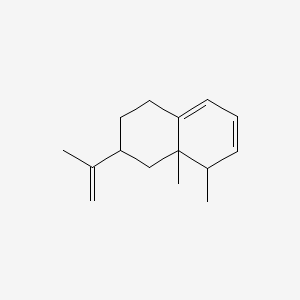
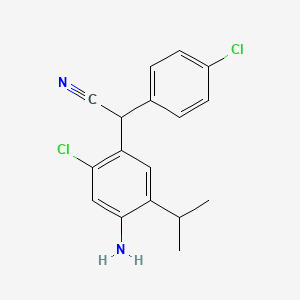
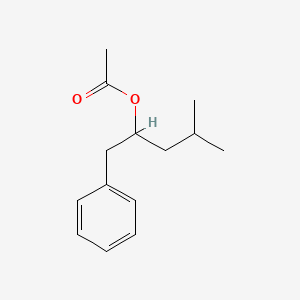
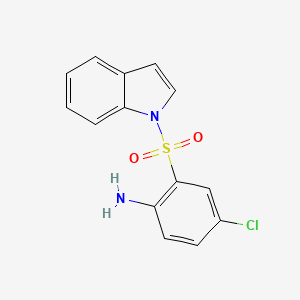
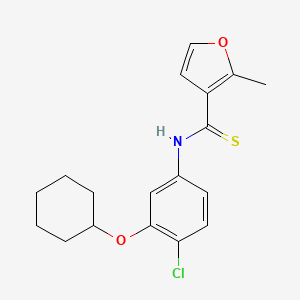

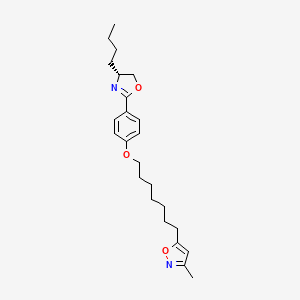
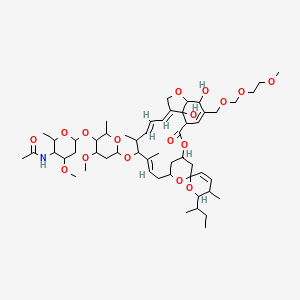
![N-(5,11-Dihydro-5-methyl-10h-dibenz[b,f]azepin-10-ylidene)methylamine](/img/structure/B12686734.png)
